3-Amino-6-methylpicolinaldehyde
Description
3-Amino-6-methylpicolinaldehyde is a heterocyclic aromatic compound featuring a pyridine backbone substituted with an amino group at the 3-position, a methyl group at the 6-position, and an aldehyde functional group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The aldehyde group enables nucleophilic addition reactions, while the amino group facilitates further functionalization, such as amidation or condensation.
Properties
CAS No. |
34050-40-3 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,8H2,1H3 |
InChI Key |
ZDNMZQMCAJQPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the nitration of 6-methylpicolinaldehyde followed by reduction to introduce the amino group at the desired position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, imines.
Scientific Research Applications
3-Amino-6-methylpicolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpicolinaldehyde involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-Amino-6-methylpicolinaldehyde, highlighting differences in substituents, physical properties, and applications:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Amino-6-methylpicolinaldehyde to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For example, adjusting the ratio of precursors (e.g., 6-amino-3-picoline derivatives) and employing catalysts like palladium or enzymatic systems can enhance regioselectivity. Characterization via melting point comparison (e.g., analogs in show mp ranges of 76–77°C for 6-Amino-3-picoline) and HPLC purity checks (≥98% as in ) is critical. Replicating protocols from primary literature while documenting deviations ensures reproducibility .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group analysis (e.g., aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with databases like SciFinder for analogous compounds (e.g., 6-Amino-2-picoline in has F.W. 108.14). Validate results against synthetic intermediates (e.g., methyl 3-amino-6-methoxypicolinate in ) to resolve ambiguities .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Follow ICH guidelines by testing degradation under stress conditions (heat, light, humidity). Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for impurity profiling. Compare with storage data for related compounds (e.g., UN 2811 warnings in for amino-picolines) to infer degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic sites. Validate predictions with experimental kinetic data (e.g., reaction rates with amines or thiols). Use software like Gaussian or ORCA, referencing benchmarks from studies on similar picoline derivatives (e.g., ’s 6-Amino-3-picoline properties) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Conduct meta-analysis of existing literature, prioritizing studies with detailed experimental conditions (solvent, concentration, instrument calibration). Replicate conflicting experiments under standardized protocols. Apply the FINER criteria ( ) to assess study feasibility, novelty, and relevance. For example, discrepancies in NMR shifts may arise from solvent polarity effects, requiring controlled comparisons .
Q. How can researchers apply the PICO framework to evaluate novel catalytic systems for this compound derivatization?
- Methodological Answer :
- Population : this compound as the core substrate.
- Intervention : New catalytic method (e.g., photoredox catalysis).
- Comparison : Traditional methods (e.g., acid/base catalysis).
- Outcome : Yield, enantioselectivity, and scalability.
Design experiments to isolate variables (e.g., catalyst loading, light intensity) and use statistical tools (ANOVA) for significance testing. Reference and for PICO-structured hypothesis testing .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide about the aldehyde group’s role in this compound reactivity?
- Methodological Answer : Perform deuterium labeling at the aldehyde position and measure KIE values (k_H/k_D) in representative reactions (e.g., Schiff base formation). A KIE >1 suggests rate-determining proton transfer. Compare with computational transition-state models ( ’s reproducibility guidelines) to validate mechanistic hypotheses .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Systematically test solubility in DMSO, DMF, and acetonitrile under controlled temperatures (e.g., 25°C vs. 40°C). Use gravimetric analysis for quantification and correlate with Hansen solubility parameters. Discrepancies may arise from impurities; thus, include purity checks (e.g., ’s HPLC standards) .
Experimental Design Frameworks
Q. How can the FINER criteria improve the rigor of hypotheses about this compound’s biological activity?
- Methodological Answer :
- Feasible : Prioritize assays with available infrastructure (e.g., enzyme inhibition kits).
- Interesting : Target understudied pathways (e.g., neurodegenerative disease targets).
- Novel : Explore hybrid derivatives (e.g., combining picolinaldehyde with pharmacophores).
- Ethical : Follow IACUC protocols for in vivo studies.
- Relevant : Align with NIH priorities for small-molecule therapeutics.
Use ’s framework to iteratively refine hypotheses .
Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
